N-(4-methoxynaphthalen-1-yl)adamantane-1-carboxamide
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Overview
Description
N-(4-methoxynaphthalen-1-yl)adamantane-1-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound features a unique structure combining an adamantane core with a naphthalene moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxynaphthalen-1-yl)adamantane-1-carboxamide typically involves the following steps:
Reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene: This step produces 4-(2-adamantylidene)naphthalene-1(4H)-one in 83% yield.
Addition of 1-bromo-2-hydroxynaphthalene to ketone: This reaction yields 1-(2-adamantylidene)naphthalene-2(1H)-one in 48% yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxynaphthalen-1-yl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce adamantyl alcohols or amines.
Scientific Research Applications
N-(4-methoxynaphthalen-1-yl)adamantane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and cytotoxic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(4-methoxynaphthalen-1-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a hydrophobic environment that enhances binding to lipophilic targets, while the naphthalene moiety can participate in π-π interactions with aromatic residues in proteins . This dual interaction mechanism contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds such as memantine and amantadine share the adamantane core but differ in their functional groups and biological activities.
Naphthalene derivatives: Compounds like naphthoquinones and naphthylamines share the naphthalene moiety but differ in their core structures and reactivity.
Uniqueness
N-(4-methoxynaphthalen-1-yl)adamantane-1-carboxamide is unique due to its combination of an adamantane core and a naphthalene moiety, which imparts distinct chemical and biological properties. This dual structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-25-20-7-6-19(17-4-2-3-5-18(17)20)23-21(24)22-11-14-8-15(12-22)10-16(9-14)13-22/h2-7,14-16H,8-13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIFUPLLKIIQPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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